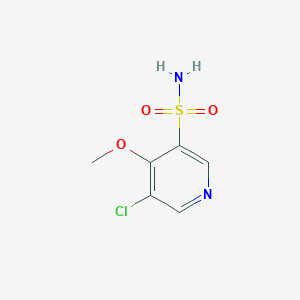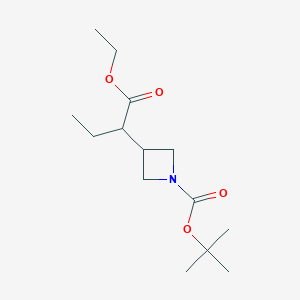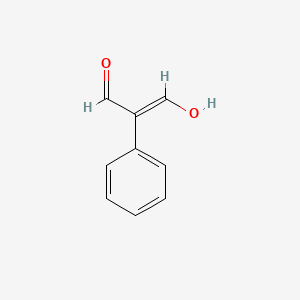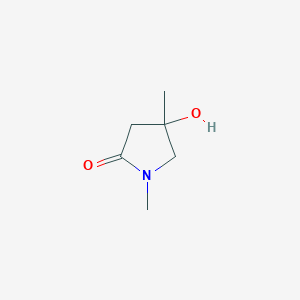
4-Hydroxy-1,4-dimethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,4-dimethylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing nitrogen. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the hydroxyl group and the dimethyl substitution on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-1,4-dimethylpyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-hydroxy-2-pyrrolidinone with methylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and purity. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the methylation process .
Analyse Chemischer Reaktionen
4-Hydroxy-1,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction results in an alcohol .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The dimethyl substitution can affect the compound’s lipophilicity and its ability to cross cell membranes . These properties enable the compound to modulate enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1,4-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
4-Hydroxy-2-pyrrolidinone: Lacks the dimethyl substitution, resulting in different chemical and biological properties.
1,4-Dimethylpyrrolidin-2-one: Lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-4,4-dimethylpyrrolidin-2-one: Has a different substitution pattern, leading to variations in its chemical behavior and uses.
The unique combination of the hydroxyl group and dimethyl substitution in this compound makes it distinct and valuable for specific applications .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
4-hydroxy-1,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(9)3-5(8)7(2)4-6/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
HUZKERNJHZHDKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


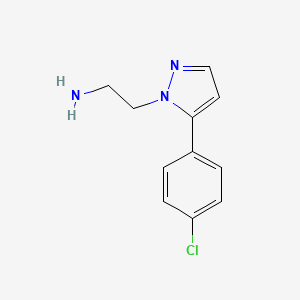
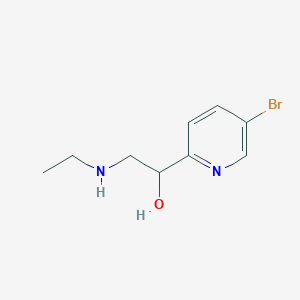
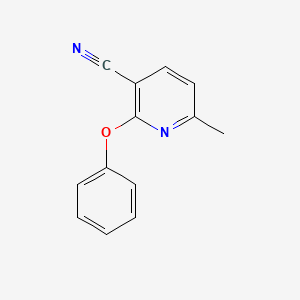
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
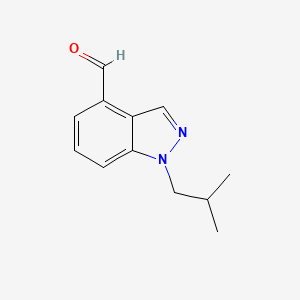

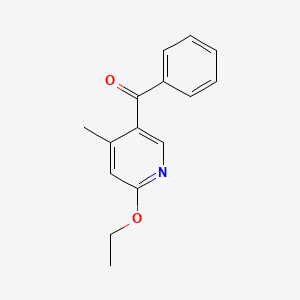
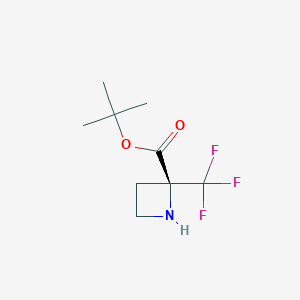
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)

